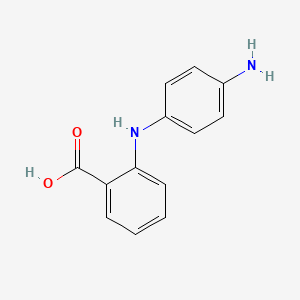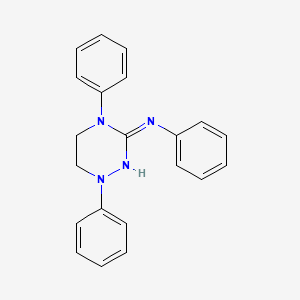
Manganese chlorideoxide (MnClO3) (9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Manganese chlorideoxide (MnClO3) (9CI) is a chemical compound with the molecular formula ClMnO3. It is a manganese-based compound that has garnered interest due to its unique properties and potential applications in various fields. Manganese is an essential transition metal found in the Earth’s crust and is known for its diverse oxidation states, which contribute to the compound’s reactivity and versatility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Manganese chlorideoxide can be synthesized through the reaction of manganese(II) sulfate with barium chlorate. The process involves removing water by boiling under vacuum conditions, followed by cooling to -80°C to obtain a pink solid. The solid is then cleaned with liquid nitrogen and potassium hydroxide to remove decomposition products .
Industrial Production Methods
Industrial production of manganese chlorideoxide typically involves the use of manganese sulfate and chlorate salts. The reaction conditions are carefully controlled to ensure the stability of the compound, as it is known to be unstable even in dilute solutions. The compound is usually handled at low temperatures to prevent decomposition.
Analyse Des Réactions Chimiques
Types of Reactions
Manganese chlorideoxide undergoes various types of chemical reactions, including:
Oxidation: Manganese in the compound can be oxidized to higher oxidation states.
Reduction: The compound can be reduced to lower oxidation states of manganese.
Substitution: Chlorine atoms in the compound can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.
Reduction: Reducing agents such as hydrogen gas and sodium borohydride are used.
Substitution: Halogen exchange reactions can be carried out using halogenating agents like chlorine gas or bromine.
Major Products Formed
Oxidation: Higher oxidation states of manganese, such as manganese dioxide (MnO2).
Reduction: Lower oxidation states of manganese, such as manganese(II) chloride (MnCl2).
Substitution: Compounds with substituted halogens or functional groups.
Applications De Recherche Scientifique
Manganese chlorideoxide has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential role in biological systems and enzymatic reactions.
Medicine: Investigated for its potential therapeutic effects and as a contrast agent in imaging techniques.
Industry: Utilized in the production of manganese-based materials and as a catalyst in industrial processes
Mécanisme D'action
The mechanism of action of manganese chlorideoxide involves its ability to undergo redox reactions, which can influence various molecular targets and pathways. In biological systems, manganese can act as a cofactor for enzymes, facilitating enzymatic reactions. The compound’s reactivity is attributed to the multiple oxidation states of manganese, which allow it to participate in electron transfer processes and catalytic cycles .
Comparaison Avec Des Composés Similaires
Similar Compounds
Manganese(II) chloride (MnCl2): A stable manganese compound with similar reactivity but different oxidation state.
Manganese(III) chloride (MnCl3):
Manganese(II) chlorate (Mn(ClO3)2): An unstable compound with similar chlorate groups but different manganese oxidation state
Uniqueness
Manganese chlorideoxide is unique due to its specific oxidation state and the presence of both chloride and oxide groups
Propriétés
Formule moléculaire |
ClMnO3-7 |
|---|---|
Poids moléculaire |
138.39 g/mol |
Nom IUPAC |
manganese;oxygen(2-);chloride |
InChI |
InChI=1S/ClH.Mn.3O/h1H;;;;/q;;3*-2/p-1 |
Clé InChI |
ILAJITVPELNHPG-UHFFFAOYSA-M |
SMILES canonique |
[O-2].[O-2].[O-2].[Cl-].[Mn] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(Diethylamino)methyl]-2,4-dihydroxybenzaldehyde](/img/structure/B13818008.png)
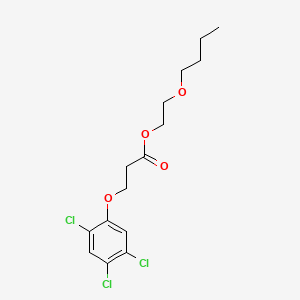
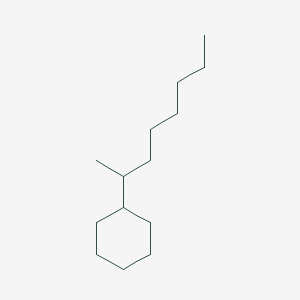

![3-hydroxy-2-[N-(1-hydroxybutan-2-yl)-C-methylcarbonimidoyl]cyclohex-2-en-1-one](/img/structure/B13818024.png)
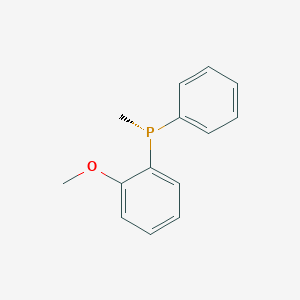
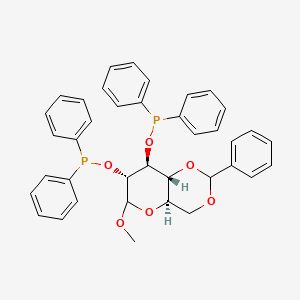
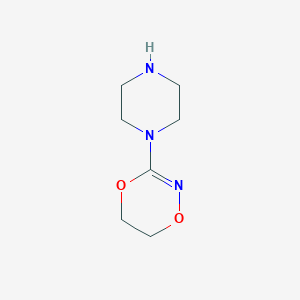


![(2S)-N-[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-1-ethylpyrrolidine-2-carboxamide;dihydrochloride](/img/structure/B13818062.png)
